Chemical structure and properties of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid
Chemical structure and properties of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid
An In-depth Technical Guide to 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic Acid
Abstract
This technical guide provides a comprehensive overview of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid (also known as cinnamyl-oxyacetic acid), a molecule combining the structural features of cinnamyl alcohol and acetic acid. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes foundational chemical principles, data from structurally related analogs, and predictive models to offer a detailed profile for research and development purposes. We will cover its chemical structure, physicochemical properties, a proposed synthetic route based on established organic chemistry reactions, predicted spectroscopic data for structural elucidation, and a discussion of its potential biological activities based on the known pharmacology of its constituent moieties.
Molecular Structure and Chemical Identity
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is an ether-linked carboxylic acid. The core structure consists of a cinnamyl group (a phenyl ring attached to a propenyl chain) connected via an ether linkage to an acetic acid moiety. The presence of the double bond in the propenyl chain allows for the existence of (E) and (Z) isomers, with the (E)-isomer (trans) being the more common and stable configuration for cinnamyl derivatives.
Key Identifiers:
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IUPAC Name: 2-[(E)-3-phenylprop-2-en-1-yl]oxyacetic acid
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CAS Number: 70467-00-4[1]
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Molecular Formula: C₁₁H₁₂O₃[1]
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SMILES: O=C(O)COCC=CC1=CC=CC=C1[1]
Structural Diagram:
Caption: 2D structure of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid.
Physicochemical Properties
| Property | Value / Information | Source / Basis |
| Molecular Weight | 192.21 g/mol | Calculated from Formula[1] |
| Monoisotopic Mass | 192.078644 Da | Calculated from Formula |
| Appearance | Expected to be a solid at room temperature. | Analogy to cinnamic acid (m.p. 133°C) and phenoxyacetic acid (m.p. 100°C). |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid group imparts some polarity, but the phenyl and propenyl groups are nonpolar. |
| pKa | Estimated to be in the range of 3.5 - 4.5. | The ether linkage has a minor electron-withdrawing effect, making it slightly stronger than typical aliphatic carboxylic acids (pKa ~4.7). |
Synthesis and Manufacturing
The most logical and established method for synthesizing 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is the Williamson ether synthesis .[2][3] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, the alkoxide of cinnamyl alcohol reacts with a haloacetic acid salt.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar compounds.[4][5]
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Alkoxide Formation:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
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Add cinnamyl alcohol (1.0 equivalent) to the solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide, which is a much stronger nucleophile than the neutral alcohol, facilitating the subsequent SN2 reaction.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
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Nucleophilic Substitution:
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In a separate flask, dissolve sodium chloroacetate (1.2 equivalents) in a minimal amount of a polar aprotic solvent like dimethylformamide (DMF) or DMSO.
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Add the sodium chloroacetate solution dropwise to the sodium cinnamyl alkoxide solution at room temperature. Causality: Chloroacetate provides the electrophilic carbon center for the alkoxide to attack. The chlorine atom serves as a good leaving group. Using the sodium salt of the acid prevents side reactions with the acidic proton.
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Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding water to destroy any unreacted NaH.
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Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove non-polar impurities (like mineral oil).
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Collect the aqueous layer and cool it in an ice bath.
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Acidify the aqueous layer to a pH of ~2 by slowly adding 1M HCl. The desired product should precipitate out as a solid. Causality: Acidification protonates the carboxylate salt to form the final carboxylic acid, which is less water-soluble and precipitates.
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Collect the solid product by vacuum filtration, washing with cold water.
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Purification:
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The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid.
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Structural Elucidation and Spectroscopic Analysis (Predicted)
As no experimental spectra are publicly available, this section provides predicted data based on the molecule's structure. This is crucial for researchers to confirm the identity and purity of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, ~400 MHz)
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δ 10.0 - 12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. The chemical shift can vary significantly with concentration and solvent.[6]
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δ 7.20 - 7.40 ppm (m, 5H): These signals represent the protons on the phenyl ring.
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δ 6.65 ppm (d, 1H, J ≈ 16 Hz): This doublet corresponds to the vinylic proton on the α-carbon (C=CH-Ph). The large coupling constant is characteristic of a trans (E) configuration.
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δ 6.30 ppm (dt, 1H, J ≈ 16, 6 Hz): This doublet of triplets corresponds to the vinylic proton on the β-carbon (CH₂-CH=C). It is split by the adjacent vinylic proton and the two protons of the allylic CH₂ group.
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δ 4.20 ppm (d, 2H, J ≈ 6 Hz): This doublet represents the protons of the allylic methylene group (-O-CH₂-CH=). They are coupled to the adjacent vinylic proton.
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δ 4.15 ppm (s, 2H): This singlet represents the protons of the methylene group adjacent to the carboxylic acid (-O-CH₂-COOH). These protons are isolated and thus appear as a singlet.
¹³C NMR (Carbon Nuclear Magnetic Resonance)
(Predicted for CDCl₃, ~100 MHz)
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δ ~174 ppm: Carboxylic acid carbonyl carbon (C=O).
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δ ~136 ppm: Quaternary carbon of the phenyl ring attached to the propenyl group.
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δ ~133 ppm: Vinylic methine carbon (-CH=Ph).
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δ ~128.5 ppm: Phenyl ring methine carbons (ortho and meta).
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δ ~127.8 ppm: Phenyl ring methine carbon (para).
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δ ~126.5 ppm: Phenyl ring methine carbons.
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δ ~125 ppm: Vinylic methine carbon (CH₂-CH=).
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δ ~71 ppm: Methylene carbon of the ether linkage (-O-CH₂-CH=).
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δ ~68 ppm: Methylene carbon adjacent to the carboxylic acid (-O-CH₂-COOH).
FT-IR (Fourier-Transform Infrared Spectroscopy)
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~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.
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~1650 cm⁻¹: C=C stretch of the alkene.
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~1200-1000 cm⁻¹ (strong): C-O-C stretch of the ether linkage.
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~970 cm⁻¹: C-H out-of-plane bend for the trans alkene, a diagnostic peak for the (E)-isomer.
Mass Spectrometry (MS)
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Electrospray Ionization (ESI-): Expected [M-H]⁻ peak at m/z 191.07.
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Electron Ionization (EI): Expected molecular ion [M]⁺ peak at m/z 192.08. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and cleavage at the ether linkage, yielding fragments corresponding to the cinnamyl cation.
Potential Biological Activity and Applications
While no specific biological studies have been published for 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid, its structure suggests potential activities based on the well-documented pharmacology of its parent scaffolds: cinnamic acid and phenoxyacetic acid derivatives.
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Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives are known to possess significant antimicrobial properties.[3][7] The lipophilic nature of the cinnamyl group could facilitate membrane disruption in microorganisms.
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Anti-inflammatory Activity: Many carboxylic acids, including derivatives of phenylacetic and phenoxyacetic acid, exhibit anti-inflammatory effects.[8] The mechanism could involve the inhibition of inflammatory enzymes like cyclooxygenases (COX).
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Anticancer Properties: Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The combination of the aromatic ring and the carboxylic acid functional group is a common feature in many bioactive molecules.
This molecule could serve as a valuable scaffold in drug discovery programs. The carboxylic acid provides a handle for further derivatization into esters or amides, allowing for the modulation of pharmacokinetic properties and target engagement.
Safety and Handling
No specific toxicology data is available for this compound. Based on its structural components (a carboxylic acid and an ether), it should be handled with standard laboratory precautions:
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GHS Classification (Predicted): Likely to be classified as a skin and eye irritant.
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Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is a compound with a well-defined structure but limited experimental characterization in the public domain. This guide provides a robust, theory-backed framework for its synthesis, characterization, and potential areas of investigation. The proposed synthetic route via Williamson ether synthesis is reliable and straightforward. The predicted spectroscopic data serves as a benchmark for researchers aiming to synthesize and verify this molecule. Its structural similarity to known bioactive compounds suggests that it is a promising candidate for screening in antimicrobial, anti-inflammatory, and oncology research programs. Further empirical studies are necessary to validate these predictions and fully elucidate the therapeutic potential of this molecule.
References
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The Williamson Ether Synthesis. Department of Chemistry, University of Massachusetts. Available from: [Link]
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349.
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NMR Spectroscopy. Department of Chemistry, Michigan State University. Available from: [Link]
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Williamson ether synthesis. In: Wikipedia. Available from: [Link]
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Williamson Ether Synthesis. MiraCosta College. (2012). Available from: [Link]
- Nicholson, J. S., & Adams, S. S. (1968). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]
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PubChem. 2-(2-Phenylpropoxy)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-(Prop-2-en-1-yloxy)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]
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Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available from: [Link]
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